3-(5-methoxypyridin-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methoxypyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C9H13NO2 It is a derivative of pyridine, featuring a methoxy group at the 5-position and a propanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxypyridin-3-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxypyridine.
Alkylation: The 5-methoxypyridine undergoes alkylation with a suitable alkylating agent, such as 3-chloropropanol, in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures (around 80-100°C) for several hours.
Purification: The product is purified using techniques like column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-methoxypyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(5-methoxypyridin-3-yl)propanoic acid.
Reduction: Formation of 3-(5-methoxypyridin-3-yl)propan-1-amine.
Substitution: Formation of 3-(5-aminopyridin-3-yl)propan-1-ol.
Scientific Research Applications
3-(5-methoxypyridin-3-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5-methoxypyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or microbial pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-hydroxypyridin-3-yl)propan-1-ol
- 3-(5-aminopyridin-3-yl)propan-1-ol
- 3-(5-chloropyridin-3-yl)propan-1-ol
Uniqueness
3-(5-methoxypyridin-3-yl)propan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.
Properties
CAS No. |
1552560-40-3 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 |
Purity |
85 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.